2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol
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Overview
Description
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is reacted with piperidine under suitable conditions to form 5-bromopyrimidin-2-yl)piperidine.
Introduction of the Ethan-1-ol Group: The intermediate is then subjected to a reaction with ethylene oxide or a similar reagent to introduce the ethan-1-ol group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid, and reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, resulting in derivatives of the original compound.
Oxidation Reactions: Major products include aldehydes and carboxylic acids.
Reduction Reactions: Major products include alkanes.
Scientific Research Applications
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is unique due to the presence of both the bromopyrimidine and ethan-1-ol groups, which provide distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTCYJLWVQLXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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